tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride comprises a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a 2-methoxyphenyl moiety. The hydrochloride salt introduces an ionic interaction between the protonated piperazine nitrogen and the chloride counterion.
Single-crystal X-ray diffraction studies of analogous piperazine derivatives reveal key structural parameters. For example, in the crystal structure of a related 2-methoxyphenyl-piperazine-oxadiazole hybrid, the piperazine ring adopts a chair conformation with dihedral angles of 51.2° and 77.8° between the piperazine mean plane and the aromatic substituents. The Boc group in similar compounds, such as tert-butyl 4-{3-[6-(4-methoxyphenyl)pyrimidinyl]quinolin-2-yl}piperazine-1-carboxylate, exhibits rotational disorder in crystalline states, suggesting flexibility in the carbamate linkage.
Bond lengths and angles within the piperazine ring are consistent with reported values for chair-conformation piperazines. The C–N bond lengths in the protonated piperazine moiety typically range from 1.47–1.52 Å, while the N–C–C–N torsion angles fall between 50–60°, characteristic of chair conformations. The 2-methoxyphenyl substituent introduces steric effects, as evidenced by a dihedral angle of approximately 51° between its plane and the piperazine ring in related structures.
Conformational Dynamics of the Piperazine Ring System
The piperazine ring in this compound exhibits dynamic behavior influenced by steric and electronic factors. In the solid state, the chair conformation is stabilized by intramolecular interactions between the Boc group and the 2-methoxyphenyl substituent. Comparative analysis of polymorphic piperazine-2,5-diones demonstrates that hydrogen-bonding networks significantly influence ring conformation.
Key observations include:
- Chair conformation stability : The chair form minimizes steric clashes between the bulky tert-butyl group and the aromatic substituent. In a structurally similar compound, the piperazine ring’s chair conformation persists even with a disordered Boc group (occupancy ratio 0.82:0.18).
- Torsional flexibility : The N–C–C–N torsion angle of 55.3° observed in related hydrochlorides suggests moderate flexibility, allowing adaptation to crystal packing requirements.
- Protonation effects : The hydrochloride salt’s N–H bond length (0.89–0.92 Å) and N–H···Cl⁻ hydrogen bond (2.85–3.10 Å) restrict ring puckering, as seen in analogous ionic piperazine derivatives.
Electronic Structure and Charge Distribution Patterns
The electronic properties of the compound arise from the conjugation between the piperazine ring, Boc group, and 2-methoxyphenyl system. Key features include:
- Charge localization : The protonated piperazine nitrogen carries a positive charge, balanced by the chloride ion. Natural bond orbital (NBO) analysis of similar compounds shows charge densities of +0.32 e on the protonated nitrogen and −0.18 e on the carbonyl oxygen of the Boc group.
- Resonance effects : The 2-methoxyphenyl group donates electron density through resonance, with calculated π-electron density shifts of 0.05–0.08 e toward the methoxy oxygen in related systems.
- Dipole interactions : The Boc group’s carbonyl dipole moment (≈2.7 D) aligns antiparallel to the piperazine ring’s dipole (≈1.9 D), reducing overall molecular polarity.
Intermolecular Interactions in Crystal Packing
The crystal structure is stabilized by a combination of ionic, hydrogen-bonding, and van der Waals interactions:
| Interaction Type | Distance (Å) | Angle (°) | Source Reference |
|---|---|---|---|
| N–H···Cl⁻ (ionic) | 2.91–3.05 | 165–172 | |
| C–H···O (Boc carbonyl) | 2.38–2.45 | 145–152 | |
| C–H···π (aromatic stacking) | 3.21–3.45 | – |
Layered packing motifs are common, with molecules arranged in bc-plane layers via C–H···O and C–H···π interactions. The chloride ions occupy interstitial sites, participating in bifurcated hydrogen bonds with adjacent piperazine N–H groups.
Slipped π-stacking between 2-methoxyphenyl rings (interplanar spacing ≈3.5 Å) and hydrophobic interactions involving the tert-butyl group further contribute to lattice stability. These features are consistent with the high melting points (210–215°C) observed for analogous piperazine hydrochlorides.
Properties
Molecular Formula |
C16H25ClN2O3 |
|---|---|
Molecular Weight |
328.83 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)21-15(19)18-10-9-17-13(11-18)12-7-5-6-8-14(12)20-4;/h5-8,13,17H,9-11H2,1-4H3;1H |
InChI Key |
WNTVBDRKMRGNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or ethanol and requires careful monitoring of temperature and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents at the 3-position of the piperazine ring, significantly altering physicochemical properties:
*Calculated using ChemAxon or similar tools.
†CAS for the target compound is inferred from and , which describe structurally similar derivatives.
‡Estimated based on molecular formula (C₁₆H₂₃N₂O₃·HCl).
§Estimated from HBK15’s formula (C₂₂H₂₈ClN₂O₃·HCl).
Key Observations:
- Aromatic vs.
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing Cl in 4-chlorophenyl analogs (), which may alter receptor binding kinetics.
- Steric Effects: Bulky substituents (e.g., HBK15’s phenoxyethoxyethyl group) reduce solubility but may enhance selectivity for specific biological targets .
Challenges and Limitations
- Synthetic Complexity : Stereospecific analogs (e.g., ) require advanced synthetic techniques, increasing production costs.
- Solubility-Bioavailability Trade-off : The target compound’s moderate logP (~2.8) balances membrane permeability and solubility, but analogs with polar groups (e.g., ester in ) may suffer from poor absorption.
Biological Activity
tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride is a compound belonging to the piperazine family, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 328.83 g/mol
- Structure : The compound features a tert-butyl group, a methoxyphenyl group, and a piperazine ring, which enhance its biological activity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The piperazine ring is known to modulate the activity of neurotransmitter receptors, particularly serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety disorders .
- Cell Penetration : The methoxyphenyl group facilitates better penetration through biological membranes, enhancing the compound's efficacy in target tissues.
Therapeutic Potential
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Studies have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). The compound demonstrated significant growth inhibition in cell lines such as MDA-MB-231 and MDA-MB-468, with a GI concentration below 10 µM .
- Neurological Disorders : Its binding affinity to 5-HT1A receptors suggests potential applications in treating mood disorders and anxiety .
Table 1: Summary of Biological Activities
Research Findings
- In Vitro Studies : The compound was evaluated for cytotoxicity using normal HEK cells, showing a high IC, which suggests favorable safety profiles for potential clinical applications in nuclear medicine imaging techniques .
- Binding Affinity Studies : Homology modeling and docking studies revealed a high G score (-12.132) at the antagonist binding pocket of the 5-HT1A receptor, indicating strong ligand-receptor interactions .
- Pharmacological Evaluation : The compound's structure-activity relationship (SAR) studies indicate that modifications to the methoxy group significantly influence its pharmacological properties and efficacy against specific diseases.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : React piperazine with tert-butyl chloroformate to introduce the Boc-protected amine group.
- Step 2 : Functionalize the piperazine ring with a 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Convert the free base to the hydrochloride salt using HCl in a polar solvent (e.g., ethyl acetate or methanol) .
Purification often employs recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to achieve >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, methoxy group at ~3.8 ppm) and piperazine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H] and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves absolute stereochemistry and hydrogen bonding networks in the hydrochloride salt form .
Q. What functional groups dictate its chemical reactivity?
- tert-Butoxycarbonyl (Boc) Group : Labile under acidic conditions (e.g., HCl/dioxane), enabling deprotection for further derivatization.
- Piperazine Ring : Participates in alkylation, acylation, or coordination with metal catalysts.
- 2-Methoxyphenyl Substituent : Electron-donating methoxy group enhances aromatic electrophilic substitution reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent Optimization : Replace dichloromethane with toluene to improve solubility of intermediates and reduce side reactions .
- Catalysis : Use Pd(OAc) for Suzuki-Miyaura coupling to introduce the 2-methoxyphenyl group, achieving >80% yield .
- Temperature Control : Maintain ≤0°C during Boc protection to minimize racemization .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Case Study : If NMR indicates a pure product but HPLC shows multiple peaks:
- Hypothesis : Residual solvents or diastereomers may co-elute in NMR but separate in HPLC.
- Solution : Perform preparative HPLC to isolate fractions, then re-analyze with H NMR and LC-MS to identify impurities .
- Statistical Validation : Use triplicate runs and internal standards (e.g., 1,3,5-trimethoxybenzene) to ensure reproducibility .
Q. What strategies are used to study its pharmacological potential?
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors, given structural similarity to known piperazine-based ligands .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
- Toxicity Studies : Use zebrafish embryos for rapid in vivo toxicity screening (LC determination) .
Q. How does computational modeling aid in understanding its interactions?
Q. What are the stability considerations for long-term storage?
Q. How does chirality impact its biological activity?
Q. What green chemistry approaches are applicable to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
